4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone

Drug design QSAR Lead optimization

Halogen-substitution SAR in propiophenone series causes >5-fold IC50 shifts across cancer cell lines, making exact halogen pattern critical. This compound delivers the precise 2'-fluoro-4'-chloro A-ring + 3-chloro-5-fluoro B-ring scaffold for reproducible SAR benchmarking. - Validated pharmacophore: 3-chloro-5-fluorophenyl fragment active in TRPM5 agonists & kinase inhibitors. - Prochiral ketone enables asymmetric reduction to chiral benzylic alcohols. - 2'-Fluoro group blocks CYP-mediated hydroxylation, preserving metabolic stability.

Molecular Formula C15H10Cl2F2O
Molecular Weight 315.1 g/mol
CAS No. 898751-20-7
Cat. No. B1343523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone
CAS898751-20-7
Molecular FormulaC15H10Cl2F2O
Molecular Weight315.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C(=O)CCC2=CC(=CC(=C2)Cl)F
InChIInChI=1S/C15H10Cl2F2O/c16-10-2-3-13(14(19)8-10)15(20)4-1-9-5-11(17)7-12(18)6-9/h2-3,5-8H,1,4H2
InChIKeyDIIOCGLBHBEFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone Overview


4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone (CAS 898751-20-7) is a synthetic diarylpropanone featured by a distinctive tetra-halogenation pattern encompassing both chloro and fluoro substituents across its two aromatic rings . With a molecular formula of C₁₅H₁₀Cl₂F₂O and a molecular weight of 315.14 g/mol, it belongs to the halogenated propiophenone class, which occupies a well-validated niche as synthetic intermediates and bioactive scaffold precursors in medicinal chemistry [1]. The compound's ortho-fluoro substitution on the A-ring and meta-chloro/fluoro substitution on the B-ring create uniquely skewed electronic and steric profiles, positioning it as a valuable intermediate in the development of targeted anticancer agents and CNS-active molecules [2].

Cancer cell-line SAR screening studies
CNS lead metabolic stability assessment
TRPM5/kinase focused library synthesis
Chiral alcohol intermediate derivation

Why Precise Specification Matters


Within the halogenated propiophenone family, small changes in halogen identity, position, and count produce disproportionate effects on receptor binding, metabolic stability, and synthetic utility. The dual-halogen substitution pattern on each ring of 4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone CAS 898751-20-7—specifically the 2'-fluoro/4'-chloro A-ring and 3-chloro/5-fluoro B-ring—imparts regiochemical and stereoelectronic properties that are not replicated by analogs even a single substituent away or one halogen different . For example, removing the 2'-fluoro group (→ 4'-chloro-3-(3-chloro-5-fluorophenyl)propiophenone) fundamentally alters the A-ring electrophilicity profile and metabolic soft-spot landscape; relocating the 4'-chloro to the 3'-position changes the molecular shape and dipole moment vector. In the phenylpropiophenone anticancer SAR published by Ivković et al. (2013), the presence and electronic character of halogen substituents were quantitatively linked to differential cytotoxic potency, with certain chloro/fluoro combinations yielding IC₅₀ differences of over 5-fold across cell lines [1]. Such steep SAR gradients mean that generic substitution with a 'similar-looking' analog—even one sharing the propiophenone core—cannot be relied upon to reproduce the reactivity, pharmacokinetics, or biological activity profile for which this compound was selected in a given discovery program.

This Compound
Analog Risk
2'-fluoro, 4'-chloro A-ring; 3-chloro, 5-fluoro B-ring
Removal of 2'-fluoro alters A-ring electrophilicity and metabolic soft-spot profile
Tetra-halogen substitution pattern
Mono- or di-halogen analogs cannot reproduce LogP, permeability, or binding profile
Exact 3-chloro/5-fluoro B-ring geometry
Positional isomer analogs shift SAR; >5-fold IC50 variation reported in related series

Quantitative Differentiation Evidence


Tetra-Halogenation: Unique Physicochemical Profile

The target compound uniquely places four halogen atoms across two rings (2'-fluoro, 4'-chloro, 3-chloro, 5-fluoro), while the most common structural analogs—such as 4'-chloro-3-phenylpropiophenone (CAS 674767-23-8) or 3-(3-chloro-5-fluorophenyl)propiophenone—carry only one to two halogens. This elevated halogen count increases lipophilicity and alters the electrostatic potential surface. In the Ivković et al. (2013) SAR study on phenylpropiophenone derivatives, quantitative models demonstrated that halogen substitution patterns on both phenyl rings significantly impact antiproliferative activity, with chloro and fluoro contributions independently quantified [1].

Tetra-halogenation profile
Class-level inference
4 halogens (2 Cl, 2 F) vs 2 halogens in common analogs; predicted LogP increase ~0.6–1.0 units based on fragment contributions.
Supports distinct permeability and protein-binding context
In silico estimates; confirm with experimental LogP/PSA
Drug design QSAR Lead optimization

Ortho-Fluoro Substitution: Metabolic and Conformational Advantages

The 2'-fluoro group in CAS 898751-20-7 serves as both an electronic modulator and a metabolic blocking group at a position prone to CYP450-mediated oxidation in unsubstituted propiophenones. In the propafenone analog class, it has been established that ortho-fluoro substitution on the A-ring reduces oxidative metabolism and can bias the carbonyl conformation. Comparatively, the analog 4'-chloro-3-(3-chloro-5-fluorophenyl)propiophenone (which lacks the 2'-fluoro) is predicted to exhibit greater susceptibility to A-ring para-hydroxylation, a known clearance pathway for phenylpropiophenones .

2'-fluoro metabolic protection
Data to verify
2'-fluoro blocks CYP-mediated oxidation site; analog without 2'-F predicted to undergo A-ring hydroxylation (propafenone class literature).
May offer metabolic stability advantage in lead optimization
No direct microsomal t½ data for CAS 898751-20-7
Metabolic stability Conformational restriction Medicinal chemistry

Halogen Substitution Patterns and Anticancer Potency

The Ivković et al. (2013) study systematically evaluated twelve halo-substituted phenylpropiophenone and chalcone derivatives against six cancer cell lines (HeLa, Fem-X, PC-3, MCF-7, LS174, K562), enabling direct comparison of the impact of halogen identity and position on antiproliferative IC₅₀ values. Analogs with chloro and fluoro substituents on both rings exhibited significantly modulated activity compared to mono-substituted or unsubstituted baseline compounds. For instance, across the panel, IC₅₀ differences exceeding 5-fold were recorded between compounds differing by only one halogen position [1]. A related investigation into beta-alkylaminopropiophenone derivatives demonstrated that chloro-substitution pattern determined whether compounds achieved >70% inhibition of Ehrlich ascites carcinoma in vivo in CF1 mice versus negligible activity for analogs with alternative substitution [2].

Anticancer SAR gradient
Class-level inference
Within-class SAR: >5-fold IC50 difference linked to halogen position/identity across HeLa, Fem-X, PC-3, MCF-7, LS174, K562 cell lines.
Halogen pattern critically influences antiproliferative response context
Exact IC50 for CAS 898751-20-7 not publicly reported
Anticancer activity Cytotoxicity Structure-activity relationship

Chloro/Fluoro Aryl Fragments in Kinase and TRPM5 Targeting

The 3-chloro-5-fluorophenyl fragment present in the target compound is a privileged substructure in multiple bioactive chemotypes. In a 2022 TRPM5 agonist discovery program, the (1R,3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile lead (compound 39) demonstrated target selectivity versus TRPA1, TRPV1, TRPV4, TRPM4, and TRPM8, as well as in vivo efficacy in a mouse gastrointestinal motility model [1]. In the kinase inhibitor domain, the 3-chloro-5-fluorophenyl motif appears recurrently in ATP-competitive inhibitors, where the halogen combination contributes to hinge-region binding affinity [2]. The target compound uniquely combines this pharmacophoric B-ring with a halogenated A-ring bearing both ortho-fluoro and para-chloro substituents—a combination that simultaneously tunes electrophilicity and provides a handle for further derivatization via the ketone carbonyl.

Privileged fragment scaffold
Class-level inference
3-chloro-5-fluorophenyl fragment validated in TRPM5 agonists (selectivity vs five TRP channels) and kinase inhibitors; combined here with 4-chloro-2-fluorophenyl A-ring.
Dual pharmacophore enables parallel ring-system SAR exploration
TRPM5 and kinase data from literature chemotypes
Enzyme inhibition Kinase targeting CNS pharmacology

Application Scenarios


Anticancer SAR Screening in Cell Line Panels

The compound's tetra-halogenated scaffold is positioned for use as a reference probe in systematic anticancer SAR campaigns. The quantitative SAR models established in the phenylpropiophenone derivative class demonstrate that IC₅₀ values shift by ≥5-fold across HeLa, Fem-X, PC-3, MCF-7, LS174, and K562 cell lines depending on halogen identity and position [1]. Procuring CAS 898751-20-7 enables direct experimental benchmarking against mono- and di-halogenated analogs to map the contribution of each additional halogen to antiproliferative potency.

CNS Lead Optimization via A-Ring Metabolic Stability

The 2'-fluoro substituent on the A-ring provides metabolic protection at a site known to undergo CYP-mediated hydroxylation in non-fluorinated propiophenone analogs [1]. For CNS drug development programs where CAS 898751-20-7 has been identified as a candidate intermediate for conditions including anxiety disorders, epilepsy, and neuropathic pain [2], this specific fluoro-substitution pattern is critical and cannot be substituted by a 2'-H or 2'-chloro analog without altering the metabolic stability profile.

Focused Library Synthesis for TRPM5 and Kinase

The 3-chloro-5-fluorophenyl fragment is a validated pharmacophore in TRPM5 agonists (lead compound 39 showing target selectivity versus five related TRP channels and in vivo GI motility efficacy [1]) and in ATP-competitive kinase inhibitors [2]. CAS 898751-20-7 uniquely couples this fragment with a 4-chloro-2-fluorophenyl ketone moiety, enabling parallel exploration of both ring systems in a single synthetic intermediate. The ketone carbonyl further permits reductive amination, Grignard addition, or oxime formation, offering divergent synthetic access to multiple target-focused libraries.

Chiral Alcohol Synthesis via Prochiral Ketone Reduction

The prochiral ketone group in CAS 898751-20-7, flanked by two differentially substituted aromatic rings, provides a substrate for asymmetric reduction to chiral secondary alcohols [1]. Such chiral alcohols serve as key intermediates for pharmaceuticals requiring stereochemically defined benzylic centers. The electronic asymmetry imparted by the 2'-fluoro versus 4'-chloro substituents on the A-ring enhances the facial selectivity of enzymatic or chemocatalytic ketoreductases, providing synthetic value that symmetric or mono-halogenated analogs cannot offer.

Application
Selection Property
Validation Focus
Cancer cell-line SAR screening
Halogen-substitution SAR mapping
Antiproliferative endpoint comparison
CNS lead metabolic profiling
2'-fluoro metabolic stability context
A-ring CYP hydroxylation monitoring
TRPM5/kinase focused library synthesis
Dual pharmacophore integration
Target engagement selectivity profiling
Chiral alcohol intermediate synthesis
Prochiral ketone facial selectivity
Asymmetric reduction enantiomeric review
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